1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system. This compound is notable for its diverse applications in medicinal chemistry and biological studies due to its potential therapeutic properties.
This compound falls under the category of pyrazolopyridines, which are known for their pharmacological significance. The dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry. It is classified as a nitrogen-containing heterocyclic compound, which often exhibits significant biological activity.
The synthesis of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride typically involves several key steps:
This process may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride can be depicted as follows:
The structural integrity of this compound contributes to its reactivity and interaction with biological targets.
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride can participate in various chemical reactions:
These reactions are crucial for modifying the compound's properties for specific applications.
The mechanism of action for 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride typically involves:
Understanding this mechanism is vital for developing new therapeutic agents based on this scaffold.
These properties influence its handling and application in research settings.
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride has several significant applications:
These applications highlight the versatility and importance of this compound in scientific research.
The compound 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride belongs to the pyrazolopyridine family, characterized by fused pyrazole (diazole) and pyridine (azine) rings. Its systematic IUPAC name explicitly defines the hydrogenation state and atom connectivity: the prefix "1H,4H,5H,6H,7H-" indicates saturation at positions 4–7 of the pyridine ring and the bridgehead nitrogen (N1), resulting in a partially saturated bicyclic system [3]. The core scaffold is designated as pyrazolo[4,3-c]pyridine, where "[4,3-c]" specifies the ring fusion between pyrazole (atoms 3a/4) and pyridine (atoms 3/3a) [1] [3]. The dihydrochloride salt form arises from protonation of the pyridine nitrogen and the exocyclic amine group, enhancing solubility and crystallinity [5].
Structurally, it is distinguished from isomers like pyrazolo[3,4-b]pyridine by the fusion pattern: in [4,3-c] systems, the pyrazole's C4 bonds to the pyridine's C3, creating a junction at the C3/N2/C6a atoms [1]. This topology positions the amine group at C3, adjacent to the fusion point, which influences electronic delocalization and biological interactions. The non-aromatic pyridine ring adopts a twist-boat conformation, while the pyrazole ring retains aromatic character [5]. Tautomerism is limited due to saturation, contrasting with unsaturated analogues where 1H/2H tautomers exist [1].
Table 1: Structural Classification of Pyrazolo-Pyridine Isomers
Isomer Type | Fusion Pattern | Aromaticity | Tautomer Stability |
---|---|---|---|
Pyrazolo[4,3-c]pyridine | [4,3-c] | Pyrazole: aromatic; Pyridine: non-aromatic | Single dominant form |
Pyrazolo[3,4-b]pyridine | [3,4-b] | Both rings aromatic | 1H-tautomer > 2H-tautomer by 9 kcal/mol [1] |
Pyrazolo[3,4-d]pyrimidine | [3,4-d] | Purine-like | N/A |
The synthetic exploration of pyrazolo[4,3-c]pyridines began in the mid-20th century, but targeted interest emerged in the 2000s with advances in bicyclic heterocycle chemistry. Early routes relied on cyclocondensation of hydrazines with piperidinone derivatives, yielding low efficiencies [5]. The pivotal innovation was the adoption of microwave-assisted synthesis (e.g., reacting 3,5-diarylidenepiperidin-4-ones with phenylhydrazine in ethylene glycol), which reduced reaction times from hours to minutes and improved yields to >80% [6].
The dihydrochloride salt form gained prominence due to its superior physicochemical properties. For example, 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride (EVT-8200620) demonstrated enhanced water solubility (>50 mg/mL) compared to its free base, facilitating biological testing [5]. The specific 3-amine derivative (CAS: 55252943; Mol. Formula: C₆H₆N₄) emerged as a key intermediate for kinase inhibitor development, as its exocyclic amine enables divergent derivatization via acylation, reductive amination, or nucleophilic substitution [3] [5].
Table 2: Key Synthetic Advances for Pyrazolo[4,3-c]pyridine Derivatives
Time Period | Synthetic Strategy | Key Innovation | Yield Range |
---|---|---|---|
1980–2000 | Acid-catalyzed cyclization | Hydrazine + tetrahydropyridinones | 30–45% |
2000–2010 | Transition metal catalysis | Pd-mediated C-N coupling at C3 | 50–70% |
2010–present | Microwave-assisted cyclization | Solvent-free, high-temperature conditions | 75–95% |
This scaffold’s biomedical relevance stems from three key attributes:
Current applications focus on kinase inhibition and neurotransmitter modulation. For instance, pyrazolo[4,3-c]pyridines exhibit sub-micromolar IC₅₀ against CDK2 (cyclin-dependent kinase 2) by arresting the G2/M cell cycle phase, as demonstrated with 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine derivatives [6]. Additionally, dihydrochloride salts enhance bioavailability for CNS targets, potentially aiding GABA receptor modulation [4].
Table 3: Biomedical Applications of Pyrazolo[4,3-c]pyridine Derivatives
Biological Target | Derivative Example | Observed Activity | Reference |
---|---|---|---|
Cyclin-dependent kinase 2 (CDK2) | 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine | Cell cycle arrest at G2/M phase; IC₅₀: 0.8 µM | [6] |
EGFR tyrosine kinase | 1H-Pyrazolo[3,4-d]pyrimidine analogues | Anti-proliferative activity (A549 cells); IC₅₀: 8.21 µM | |
Phosphodiesterase 1 (PDE1) | Pyrazolo[3,4-b]pyridines | Patent US11535611B2 for PDE1 inhibition | [7] |
Comprehensive Compound List
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9